Lomerizine

Description

Lomerizine is a diphenylmethylpiperazine calcium channel blocker with relatively selective central nervous system (CNS) effects. This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, an example being normal-tension glaucoma.

This compound is a small molecule drug with a maximum clinical trial phase of II.

used to treat migraines

Properties

IUPAC Name |

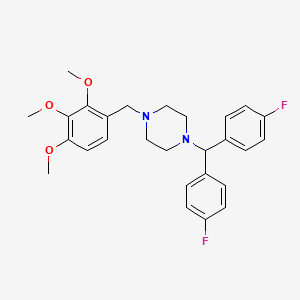

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSAYKKFZOSZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048387 | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101477-55-8 | |

| Record name | Lomerizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101477-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomerizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomerizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMERIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lomerizine: A Technical Guide to its Dual L-Type and T-Type Voltage-Gated Calcium Channel Blockade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lomerizine is a diphenylpiperazine derivative that functions as a voltage-gated calcium channel (VGCC) blocker, notable for its activity against both L-type and T-type channels.[1][2] This dual mechanism of action confers a unique pharmacological profile, underpinning its clinical application in migraine prophylaxis and its therapeutic potential in other neurological conditions associated with calcium dysregulation, such as glaucoma and neurodegenerative disorders.[1][3] this compound modulates neuronal excitability and vascular tone by inhibiting calcium influx into neuronal and vascular smooth muscle cells.[3] This technical guide provides a comprehensive overview of this compound's pharmacological properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the inhibition of calcium influx through L-type and T-type voltage-gated calcium channels. This action leads to the relaxation of cerebral blood vessels and stabilization of neuronal activity, which are key factors in its anti-migraine effects. While specific IC50 values for this compound against individual L-type (CaV1.2, CaV1.3) and T-type (CaV3.1, CaV3.2, CaV3.3) channel subtypes are not extensively reported in publicly available literature, its functional effects have been demonstrated in various in vitro and in vivo models.

Quantitative Pharmacological Data

Published research provides qualitative and functional data on this compound's efficacy. In vitro studies have shown that this compound, at concentrations between 0.1 and 10 μM, can reduce glutamate-induced neurotoxicity in cultured rat hippocampal and retinal cells by blocking excessive Ca²⁺ entry. In vivo studies in rats have indicated that an oral dose of 2 mg/kg results in a maximum brain concentration of approximately 0.43 μM, a level consistent with its neuroprotective effects.

| Target Channel Type | Subtypes | Quantitative Data (IC50/Ki) | Experimental Context |

| L-Type VGCC | CaV1.x | Specific IC50 values not readily available in cited literature. | Functionally demonstrated to inhibit L-type currents. |

| T-Type VGCC | CaV3.x | Specific IC50 values not readily available in cited literature. | Functionally demonstrated to inhibit T-type currents. |

| Functional Neuroprotection | - | Effective concentration in vitro: 0.1–10 μM | Reduction of glutamate-induced neurotoxicity in rat neuronal cultures. |

| In Vivo Brain Concentration | - | Cmax of ~0.43 μM in rats (2 mg/kg, p.o.) | Correlates with observed neuroprotective activity. |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by attenuating the downstream signaling cascades initiated by calcium influx through L-type and T-type channels.

-

L-type channels (High-Voltage Activated): Predominantly located in vascular smooth muscle, cardiac muscle, and neurons, their blockade by this compound leads to vasodilation, particularly in cerebral arteries, and a reduction in neuronal hyperexcitability. This is crucial for its role in preventing migraine.

-

T-type channels (Low-Voltage Activated): Found in neurons and cardiac pacemaker cells, these channels are involved in setting the rhythm of neuronal firing and pacemaker activity. Inhibition of T-type channels by this compound can further contribute to the stabilization of neuronal membranes and prevent the initiation of cortical spreading depression, a key event in migraine aura.

Below is a diagram illustrating the signaling pathways affected by this compound.

Caption: this compound's dual blockade of L- and T-type calcium channels.

Experimental Protocols for Characterization

The following sections outline generalized yet detailed protocols for assessing the activity of calcium channel blockers like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through VGCCs in isolated cells.

Objective: To determine the inhibitory concentration (IC50) of this compound on specific L-type and T-type calcium channel subtypes.

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK293) heterologously expressing the specific human CaV subunit of interest (e.g., CaV1.2 or CaV3.2) along with necessary auxiliary subunits (β and α2δ).

-

Solution Preparation:

-

External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.

-

Apply a depolarizing voltage step to elicit calcium channel currents. For L-type channels, a step to +10 mV is typical. For T-type channels, a step to -30 mV is often used.

-

Record baseline currents in the absence of the drug.

-

Perfuse the cells with increasing concentrations of this compound and record the resulting inhibition of the calcium current.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the inhibited currents to the baseline current.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To assess the functional blockade of VGCCs by this compound in a population of cells.

Methodology:

-

Cell Preparation: Plate cells expressing the target calcium channels onto glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature.

-

Imaging Setup:

-

Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera.

-

Excite the dye at the appropriate wavelength(s) and record the emission.

-

-

Experimental Procedure:

-

Establish a baseline fluorescence reading.

-

Depolarize the cells to open VGCCs using a high-potassium solution (e.g., replacing NaCl with KCl in the external buffer). This will cause an increase in intracellular calcium and a corresponding change in fluorescence.

-

After washing and allowing the cells to return to baseline, pre-incubate them with this compound for a defined period.

-

Re-apply the high-potassium solution in the presence of this compound and record the fluorescence change.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity upon depolarization in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration to determine the functional IC50.

-

The following diagram outlines a typical workflow for evaluating a calcium channel blocker.

Caption: A generalized workflow for characterizing VGCC inhibitors.

Therapeutic Rationale and Logical Relationships

The clinical utility of this compound is derived from its dual-channel blockade, which offers a broader spectrum of action compared to single-channel blockers. This is particularly advantageous in complex neurological disorders like migraine, where both vascular and neuronal mechanisms are implicated.

The logical flow from this compound's molecular action to its clinical application is depicted below.

Caption: From molecular binding to clinical benefit of this compound.

Conclusion

This compound represents a valuable pharmacological tool and therapeutic agent due to its dual blockade of L-type and T-type voltage-gated calcium channels. Its ability to modulate both vascular and neuronal calcium signaling provides a solid rationale for its use in migraine and warrants further investigation for other neurological disorders. While detailed quantitative data on its interaction with specific channel subtypes would further refine our understanding, the existing evidence clearly establishes its profile as a multi-target calcium channel blocker with significant clinical potential. Future research employing the methodologies outlined in this guide will be instrumental in further elucidating the precise molecular interactions and unlocking the full therapeutic scope of this compound.

References

- 1. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The voltage-gated calcium channel blocker this compound is neuroprotective in motor neurons expressing mutant SOD1, but not TDP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Ca2+ Channel Blocker, Protects against Neuronal Degeneration within the Visual Center of the Brain after Retinal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Lomerizine's Role in Modulating Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of lomerizine's mechanism of action and its effects on cerebral blood flow (CBF). The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: Cerebral Vasodilation via Calcium Channel Blockade

This compound is a diphenylmethylpiperazine derivative that functions as a voltage-dependent calcium channel blocker, with a notable selectivity for L-type and T-type calcium channels.[1] Its primary effect on cerebral vasculature is vasodilation, which leads to an increase in cerebral blood flow.[2] This action is particularly significant in the context of conditions associated with cerebral vasoconstriction or hypoperfusion, such as migraine.[1]

The mechanism is initiated by the inhibition of calcium ion influx into vascular smooth muscle cells within the cerebral arteries.[2] This reduction in intracellular calcium concentration leads to the relaxation of these muscle cells, resulting in the widening of the blood vessels and a subsequent increase in blood flow. Notably, this compound exhibits a degree of selectivity for cerebral blood vessels over peripheral vessels, which may minimize systemic side effects like hypotension.[1]

Signaling Pathway for this compound-Induced Vasodilation

The following diagram illustrates the signaling cascade through which this compound is understood to exert its vasodilatory effects.

Quantitative Data on Cerebral Blood Flow Modulation

Clinical and preclinical studies have quantified the effects of this compound on cerebral blood flow. The following tables summarize these findings.

Table 1: Clinical Study in Migraine Patients

| Parameter | Treatment Group | Outcome | Brain Regions Affected | Reference |

| Regional Cerebral Blood Flow (rCBF) | 10 Migraineurs (10 mg/day this compound for 3 months) | ~20% increase in rCBF | Frontal, Parietal, Temporal, and Occipital regions |

Table 2: Preclinical Studies in Animal Models

| Animal Model | This compound Dose | Effect on Cerebral Blood Flow | Effect on Blood Pressure (BP) & Heart Rate (HR) | Reference |

| Anesthetized Rats | 1.25-10 mg/kg, p.o. | Dose-dependent increase in cerebral cortical blood flow | No significant effect on BP or HR | |

| Anesthetized Beagle Dogs | 2.5 and 5 mg/kg, i.d. | Dose-dependent increase in vertebral blood flow | No significant change in BP or HR | |

| Anesthetized Beagle Dogs | 10 mg/kg, i.d. | Sustained elevation in vertebral blood flow (20-240 min) | Decrease in BP (20-120 min) |

Table 3: Comparative Data with Flunarizine in Rats

| Compound | Dose | Effect on Cerebral Blood Flow (CBF) | Effect on Blood Pressure (BP) | Reference |

| This compound | 1.25-10 mg/kg, p.o. | Dose-dependent increase | No significant effect | |

| Flunarizine | 10 mg/kg, p.o. | No significant increase | - | |

| Flunarizine | 20 mg/kg, p.o. | No increase | Decrease in BP (30-120 min) |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies to assess this compound's impact on cerebral blood flow.

Human Studies: Single Photon Emission Computed Tomography (SPECT)

The measurement of regional cerebral blood flow (rCBF) in migraine patients treated with this compound was conducted using brain SPECT imaging.

-

Imaging Agent: 99mTc-ethyl cysteinate dimer (99mTc-ECD) was used as the radiotracer.

-

Patient Population: 10 migraineurs (4 men, 6 women; mean age 54.1 years) diagnosed according to the International Classification of Headache Disorders, Third Edition beta criteria.

-

Treatment Protocol: this compound (10 mg/day) was administered orally for 3 months.

-

Imaging Protocol: Brain SPECT was performed during the interictal period (the period between migraine attacks) both at baseline and after the 3-month treatment period.

-

Data Analysis: SPECT data were analyzed using a 3-dimensional stereotaxic region of interest template to quantify rCBF in various brain regions.

-

Statistical Analysis: Clinic-radiological variables were analyzed by a paired Student's t-test.

The workflow for this type of clinical investigation is outlined below.

Animal Studies: Laser Doppler Flowmetry and Electromagnetic Flowmetry

Preclinical assessments of this compound's effects on CBF have utilized techniques such as laser Doppler flowmetry in rats and electromagnetic flowmetry in dogs.

-

Laser Doppler Flowmetry (Rats):

-

Animal Model: Anesthetized rats.

-

Procedure: A laser Doppler flowmeter was used to measure cerebral cortical blood flow. This technique provides a continuous, real-time measurement of microcirculatory perfusion.

-

Drug Administration: this compound was administered orally (p.o.).

-

-

Electromagnetic Flowmetry (Dogs):

-

Animal Model: Anesthetized beagle dogs.

-

Procedure: An electromagnetic flowmeter was placed around the vertebral artery to measure blood flow.

-

Drug Administration: this compound was administered intraduodenally (i.d.).

-

The general experimental workflow for these animal studies is depicted below.

Conclusion and Future Directions

The available evidence strongly indicates that this compound effectively increases cerebral blood flow through the blockade of voltage-gated calcium channels in the cerebral vasculature. This has been demonstrated in both animal models and clinical studies in migraine patients. The selectivity of this compound for cerebral arteries suggests a favorable side-effect profile compared to less selective calcium channel blockers.

Future research should aim to further elucidate the downstream signaling pathways and explore the potential therapeutic applications of this compound in other ischemic cerebrovascular diseases. More detailed quantitative data from larger clinical trials would also be beneficial to fully characterize its dose-dependent effects on regional cerebral blood flow in different patient populations. The potential neuroprotective effects of this compound, possibly linked to the reduction of calcium-mediated excitotoxicity, also warrant further investigation.

References

- 1. Effect of this compound Hydrochloride on Preventing Strokes in Patients With Cerebral Autosomal Dominant Arteriopathy With Subcortical Infarcts and Leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial nitric oxide synthase-dependent cerebral blood flow augmentation by L-arginine after chronic statin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Lomerizine's Antagonism of the 5-HT2A Receptor in Migraine Prophylaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomerizine, a diphenylpiperazine derivative, is a calcium channel blocker approved for the prophylactic treatment of migraine. Emerging evidence has elucidated a multi-faceted mechanism of action that extends beyond its effects on voltage-gated calcium channels to include significant antagonism of the serotonin 2A (5-HT2A) receptor. This technical guide provides an in-depth examination of this compound's interaction with the 5-HT2A receptor, a key player in the pathophysiology of migraine. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction: The Role of 5-HT2A Receptors in Migraine

The serotonin system, particularly the 5-HT2A receptor subtype, has long been implicated in the complex pathophysiology of migraine. 5-HT2A receptors are G-protein coupled receptors predominantly expressed in the cerebral cortex, platelets, and smooth muscle cells of cerebral blood vessels. Activation of these receptors by serotonin (5-hydroxytryptamine, 5-HT) is linked to several migraine-associated phenomena, including cortical spreading depression (CSD), the neurophysiological correlate of migraine aura, and alterations in cerebral blood flow. Antagonism of the 5-HT2A receptor is a therapeutic strategy employed by several prophylactic migraine medications.

This compound's established role as a calcium channel blocker contributes to its anti-migraine effects by preventing excessive calcium influx into neurons and smooth muscle cells, leading to vasodilation and a potential increase in cerebral blood flow.[1][2] However, its activity at the 5-HT2A receptor presents a complementary and potentially synergistic mechanism for migraine prevention.

This compound's Antagonistic Effect on the 5-HT2A Receptor

Preclinical studies have demonstrated that this compound acts as a competitive antagonist at the 5-HT2A receptor. This interaction is believed to contribute significantly to its antimigraine efficacy, independent of its calcium channel blocking properties.[3]

Quantitative Data on 5-HT2A Receptor Antagonism

While qualitative evidence strongly supports this compound's antagonism at the 5-HT2A receptor, specific quantitative data on its binding affinity (Ki) and functional inhibition (IC50) are not widely reported in publicly available literature. The available data focuses on the functional outcomes of this antagonism.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Not Reported | Radioligand Binding Assay | - |

| Functional Inhibition (IC50) | Not Reported | Calcium Flux Assay | - |

| Qualitative Effect | Competitive Antagonist | Functional Assays | [3] |

Table 1: Summary of this compound's 5-HT2A Receptor Antagonism Data

Functional Consequences of 5-HT2A Receptor Antagonism

The most direct evidence of this compound's 5-HT2A antagonism comes from functional assays. Studies have shown that this compound can inhibit serotonin-induced vasoconstriction of the basilar artery, a response mediated by 5-HT2A receptors.[3] Furthermore, in HEK293 cells expressing the 5-HT2A receptor, this compound was found to suppress 5-HT-induced intracellular calcium release, a hallmark of 5-HT2A receptor activation. This effect was specific, as ATP-induced calcium release was unaffected.

Experimental Protocols

The following sections detail representative methodologies for assessing the 5-HT2A receptor antagonism of a compound like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay quantifies the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor, allowing for the determination of its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from rat frontal cortex tissue.

-

Radioligand: [³H]-Ketanserin or [³H]-Spiperone (selective 5-HT2A receptor antagonists).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

-

Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane Preparation.

-

Competitive Binding: Radioligand + Serial Dilutions of this compound + Membrane Preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This cell-based functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT2A receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive Fluorescent Dye: Fura-2 AM or Fluo-4 AM.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Inject a fixed concentration of serotonin (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition of the serotonin-induced calcium response for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to an increase in intracellular calcium.

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

Caption: Radioligand binding assay workflow.

This compound's Dual Mechanism of Action in Migraine

This diagram illustrates the two primary mechanisms through which this compound is thought to exert its prophylactic effects in migraine.

Caption: this compound's dual mechanism of action.

Clinical Implications and Future Directions

The dual mechanism of action of this compound, targeting both voltage-gated calcium channels and 5-HT2A receptors, positions it as a compelling therapeutic agent for migraine prophylaxis. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks. The 5-HT2A antagonistic component of its pharmacological profile may be particularly relevant for patients in whom cortical spreading depression is a prominent feature of their migraine attacks.

Future research should aim to definitively quantify the binding affinity and functional potency of this compound at the 5-HT2A receptor to better understand its structure-activity relationship and to inform the development of next-generation migraine prophylactic drugs with optimized dual-target engagement. Further clinical investigations could also explore whether the 5-HT2A antagonistic properties of this compound correlate with its efficacy in specific migraine subtypes, such as migraine with aura.

Conclusion

This compound's role as a 5-HT2A receptor antagonist, in addition to its established calcium channel blocking activity, provides a more complete picture of its therapeutic efficacy in migraine. This technical guide has summarized the available evidence, provided detailed experimental frameworks for further investigation, and visualized the key molecular interactions. A deeper understanding of this dual mechanism will be invaluable for the continued development of targeted and effective treatments for this debilitating neurological disorder.

References

- 1. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of this compound, a prophylactic drug for migraines, on serotonin-induced contraction of the basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Synthesis of Lomerizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomerizine dihydrochloride, a potent calcium channel blocker, is a crucial therapeutic agent in the management of migraines. This technical guide provides an in-depth exploration of its chemical architecture and a detailed overview of its synthesis. The document elucidates the structural characteristics, physicochemical properties, and established synthetic methodologies, with a focus on providing actionable data and protocols for research and development professionals.

Chemical Structure and Properties

This compound dihydrochloride is the hydrochloride salt of this compound, a diphenylpiperazine derivative. Its systematic IUPAC name is 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride.[1] The presence of two fluorine atoms on the phenyl rings and a trimethoxy-substituted benzyl group are key features of its molecular structure.

The chemical structure of this compound free base is depicted below:

Caption: Chemical structure of this compound free base.

The dihydrochloride salt is formed by the protonation of the two nitrogen atoms in the piperazine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound dihydrochloride is presented in Table 1. This data is essential for formulation development, analytical method development, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀F₂N₂O₃ · 2HCl | [1] |

| Molecular Weight | 541.46 g/mol | [2] |

| CAS Number | 101477-54-7 | [1] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 204-207°C | |

| Purity | ≥98% |

Table 1: Physicochemical Properties of this compound Dihydrochloride.

Synthesis of this compound Dihydrochloride

The most prevalent and industrially viable method for the synthesis of this compound is the Leuckart-Wallach reaction. This one-pot synthesis involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with 1-[bis(4-fluorophenyl)methyl]piperazine using formic acid as both the reducing agent and a catalyst.

Synthetic Pathway

The overall synthetic scheme is illustrated in the following diagram:

Caption: Synthesis of this compound Dihydrochloride via Leuckart-Wallach Reaction.

Experimental Protocols

The following protocols are derived from published literature and patents, providing a detailed methodology for the synthesis of this compound dihydrochloride.

Protocol 1: Synthesis of this compound Free Base

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge 1-[bis(4-fluorophenyl)methyl]piperazine (Compound II) and 2,3,4-trimethoxybenzaldehyde (Compound I).

-

Reaction Initiation: Heat the mixture to 100-120°C with stirring.

-

Addition of Formic Acid: Slowly add formic acid to the heated mixture.

-

Reaction Progression: Maintain the reaction temperature at 100-120°C and continue stirring for several hours until the reaction is complete (monitored by a suitable chromatographic technique like TLC or HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a suitable organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium hydroxide solution) to neutralize the excess formic acid and extract the product.

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound free base.

-

Protocol 2: Purification of this compound Free Base

-

Recrystallization: Dissolve the crude this compound in a suitable solvent system (e.g., ethanol/water or acetonitrile).

-

Crystallization: Cool the solution to induce crystallization.

-

Isolation: Filter the crystals and wash with a cold solvent.

-

Drying: Dry the purified this compound free base under vacuum.

Protocol 3: Conversion to this compound Dihydrochloride

-

Dissolution: Dissolve the purified this compound free base in a suitable organic solvent (e.g., ethanol or isopropanol).

-

Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or isopropanolic HCl) to the this compound solution with stirring.

-

Precipitation: The this compound dihydrochloride will precipitate out of the solution.

-

Isolation and Drying: Filter the precipitate, wash with a suitable solvent, and dry under vacuum to yield the final product.

Quantitative Data from Synthesis

The following table summarizes the quantitative data from various synthetic examples reported in the literature, highlighting the yields and purity achieved under different reaction conditions.

| Example | Reactant Ratio (I:II) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |

| 1 | 1:1.03 | None | 105 | 3 | 75.8 | 98.19 |

| 2 | 1:1.1 | Xylene | 140 | 2 | 94.7 | 99.96 |

| 3 | 1:1.03 | Heptane | 110 | 4.5 | 94.7 | 99.87 |

Table 2: Summary of Reaction Conditions and Outcomes for this compound Synthesis.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from starting materials to the final, quality-controlled this compound dihydrochloride product.

Caption: Workflow for the Synthesis and Quality Control of this compound Dihydrochloride.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound dihydrochloride. The detailed information on its physicochemical properties, the step-by-step synthetic protocols, and the associated quantitative data serve as a valuable resource for chemists and pharmaceutical scientists. The provided visualizations of the synthetic pathway and workflow offer a clear and concise understanding of the process, facilitating further research and development in this area.

References

Lomerizine: A Potential Neuroprotective Agent in Glaucoma and Optic Nerve Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and damage to the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, vascular dysregulation and excitotoxicity are also implicated in the disease's pathogenesis. Lomerizine, a diphenylmethylpiperazine calcium channel blocker, has emerged as a promising therapeutic candidate due to its dual mechanism of action: improving ocular blood flow and exerting direct neuroprotective effects on retinal neurons.[1][2] This technical guide provides a comprehensive overview of the preclinical evidence supporting the potential application of this compound in treating glaucoma and optic nerve injury, with a focus on its mechanism of action, experimental validation, and relevant protocols for future research.

Mechanism of Action

This compound is a voltage-dependent calcium channel (VDCC) blocker with a degree of selectivity for L- and T-type calcium channels.[3][4] Its therapeutic potential in ophthalmology stems from two primary effects:

-

Vasodilation and Increased Ocular Blood Flow: By inhibiting calcium influx into vascular smooth muscle cells, this compound induces vasodilation.[5] Studies have demonstrated that this compound can increase blood flow in the retina and optic nerve head in animal models, without causing significant systemic hypotension. This is particularly relevant for normal-tension glaucoma, where vascular factors are thought to play a crucial role.

-

Neuroprotection against Excitotoxicity and Hypoxia: Excessive calcium influx is a key event in the excitotoxic cascade leading to neuronal cell death. By blocking VDCCs on retinal neurons, this compound can mitigate the damaging effects of glutamate and other excitatory neurotransmitters. Furthermore, this compound has been shown to protect RGCs from hypoxic damage in vitro, suggesting a direct neuroprotective effect independent of its vascular actions.

Preclinical Evidence and Quantitative Data

A substantial body of preclinical research in various animal models has demonstrated the potential of this compound in protecting against RGC death and optic nerve damage. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of this compound on Retinal Ganglion Cell (RGC) Survival

| Experimental Model | Species | This compound Dose & Administration | Outcome Measure | Results | Reference |

| Optic Nerve Crush | Rat | 10 or 30 mg/kg, oral, twice daily for 4 weeks | RGC density (% of contralateral eye) | Control: 65.9 ± 1.32%; 10 mg/kg: 88.1 ± 0.38%; 30 mg/kg: 89.8 ± 0.28% | |

| Partial Optic Nerve Transection | Rat | 30 mg/kg, oral, twice daily | Secondary RGC necrosis (cells/mm²) at 2 weeks | Vehicle: data not provided; this compound: significant reduction | |

| Partial Optic Nerve Transection | Rat | 30 mg/kg, oral, twice daily | Secondary RGC caspase-3 expression (cells/mm²) at 3 weeks | Vehicle: data not provided; this compound: significant reduction | |

| NMDA-induced Retinal Damage | Mouse | 30 mg/kg, oral, daily for 90 days | Ganglion Cell Layer (GCL) cell count (cells/mm) | Sham: 127.6 ± 1.2; Vehicle: 33.4 ± 2.3; this compound: 45.8 ± 2.1 | |

| Hypoxia (in vitro) | Rat RGCs | 0.01-1 µM in culture medium for 12 hours | RGC viability (%) | Control (hypoxia): 44.0 ± 4.5%; 1 µM this compound: 60.2 ± 5.9% | |

| Hypoxia (in vitro) | Rat RGCs | 0.01-1 µM in culture medium for 12 hours | RGC viability (%) | Control (hypoxia): 44.0 ± 4.5%; 1 µM this compound: 57.1% |

Table 2: Effects of this compound on Ocular Blood Flow

| Measurement Technique | Species | This compound Dose & Administration | Tissue | Key Findings | Reference |

| Microsphere Method | Rabbit | 0.1 mg/kg, IV | Retina | 62.5% increase in blood flow | |

| Microsphere Method | Rabbit | 0.3 mg/kg, IV | Retina | 82.0% increase in blood flow | |

| Hydrogen Gas Clearance | Rabbit | 0.1 mg/kg, IV | Optic Nerve Head | 14.8% increase in blood flow (trend) | |

| Hydrogen Gas Clearance | Rabbit | 0.3 mg/kg, IV | Optic Nerve Head | 17.8% increase in blood flow | |

| Laser Speckle Flowgraphy | Rabbit | 0.03-0.3 mg/kg, IV | Optic Nerve Head | Dose-dependent increase in normalized blur (blood velocity) | |

| Laser Doppler Flowmetry | Rabbit | 0.1 and 0.3 mg/kg, IV | Optic Nerve Head | Significant increase in tissue blood flow |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways initiated by cellular stress. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate this compound's efficacy.

Caption: this compound's neuroprotective signaling pathway.

Caption: Experimental workflow for in vivo studies.

Detailed Experimental Protocols

Optic Nerve Crush Model in Rats

This model induces mechanical injury to the optic nerve, leading to RGC death, mimicking aspects of glaucomatous optic neuropathy.

-

Animals: Adult Wistar albino rats.

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

A lateral canthotomy is performed, and the conjunctiva is incised lateral to the cornea.

-

The superior extraocular muscles are gently retracted to expose the optic nerve.

-

A partial crush lesion is inflicted on the optic nerve approximately 2 mm behind the globe using calibrated forceps for a defined duration (e.g., 10 seconds).

-

-

This compound Administration: this compound is administered orally (e.g., 10 or 30 mg/kg) twice daily via a gastric tube, starting immediately after the crush injury and continuing for the duration of the experiment (e.g., 4 weeks). The vehicle control group receives the same volume of the vehicle solution.

-

Outcome Assessment:

-

Retrograde Labeling of RGCs: One week before the end of the experiment, a fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculi to retrogradely label surviving RGCs.

-

RGC Quantification: After euthanasia, retinas are dissected, flat-mounted, and imaged under a fluorescence microscope. The density of labeled RGCs is quantified.

-

NMDA-Induced Retinal Damage Model in Mice

This model simulates excitotoxic retinal injury, a component of glaucomatous neurodegeneration.

-

Animals: Adult C57BL/6 mice.

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

-

Procedure:

-

A single intravitreal injection of N-methyl-D-aspartate (NMDA) (e.g., 20 mM in a 2 µL volume) is performed using a fine-gauge needle. The contralateral eye may receive a vehicle injection as a control.

-

-

This compound Administration: this compound is administered orally (e.g., 30 mg/kg) daily, starting immediately after the NMDA injection and continuing for the desired experimental period (e.g., 90 days).

-

Outcome Assessment:

-

Histology: Eyes are enucleated, fixed, and sectioned. Retinal morphology is assessed using hematoxylin and eosin (H&E) staining. The number of cells in the ganglion cell layer is counted.

-

Immunohistochemistry: Retinal sections or wholemounts are stained with specific antibodies against RGC markers (e.g., Brn3a) to quantify RGC survival.

-

Measurement of Ocular Blood Flow in Rabbits

-

Animals: Male Japanese white rabbits.

-

Anesthesia: Urethane or a combination of other anesthetics.

-

Methods:

-

Microsphere Technique:

-

Radioactively or fluorescently labeled microspheres are injected into the left ventricle of the heart.

-

A reference blood sample is withdrawn from the femoral artery at a constant rate.

-

After euthanasia, ocular tissues are dissected, and the radioactivity or fluorescence is measured to calculate blood flow.

-

-

Hydrogen Gas Clearance Method:

-

A hydrogen electrode is inserted into the vitreous humor near the optic nerve head.

-

The rabbit inhales hydrogen gas until the tissue is saturated.

-

The washout curve of hydrogen is recorded after discontinuing the gas, and blood flow is calculated from the clearance rate.

-

-

Laser Speckle Flowgraphy:

-

A non-invasive technique that measures the velocity of red blood cells in the microcirculation of the optic nerve head and retina.

-

A diode laser illuminates the fundus, and the resulting speckle pattern is analyzed to determine a normalized blur (NB) value, which is an index of blood velocity.

-

-

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for glaucoma and optic nerve injury. Its dual action of enhancing ocular blood flow and providing direct neuroprotection addresses key pathological mechanisms of these conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and other neuroprotective candidates.

Future research should focus on:

-

Elucidating the downstream signaling pathways affected by this compound in RGCs.

-

Evaluating the long-term efficacy and safety of this compound in chronic glaucoma models.

-

Conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients with glaucoma.

The continued exploration of neuroprotective strategies, with compounds like this compound at the forefront, offers hope for preserving vision in individuals affected by these debilitating eye diseases.

References

- 1. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound, a Ca2+ channel blocker as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Retinal ganglion cell immunolabeling and quantification [bio-protocol.org]

- 5. This compound, a Ca2+ Channel Blocker, Protects against Neuronal Degeneration within the Visual Center of the Brain after Retinal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Lomerizine's Anti-Tumor Potential in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a notoriously aggressive and malignant primary brain tumor with a grim prognosis for patients.[1][2][3][4] The highly infiltrative nature of GBM and the presence of treatment-resistant glioma stem cells (GSCs) contribute to tumor recurrence and therapeutic failure.[5] Consequently, there is a critical need for novel therapeutic strategies. Drug repositioning, the identification of new uses for existing drugs, offers a promising and accelerated path to new treatments. This technical guide explores the emerging anti-tumor effects of Lomerizine, a migraine prophylactic, in preclinical glioblastoma models. This compound, a T-type calcium channel blocker, has demonstrated significant potential in targeting key tumorigenic pathways in GBM.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-glioblastoma effects through a multi-pronged mechanism, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary molecular target appears to be the T-type calcium channels, and its downstream effects converge on the STAT3, AKT, and ERK signaling cascades.

Inhibition of STAT3 Signaling

A consistent finding across multiple studies is that this compound leads to the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a dose-dependent manner in various glioblastoma cell lines and glioma stem cells. The phosphorylation of STAT3 at tyrosine 705 is critical for its activation and subsequent translocation to the nucleus, where it promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound effectively curtails these pro-tumorigenic signals. The inhibition of phospho-STAT3 by this compound can be partially reversed by a T-type calcium channel enhancer, suggesting that the effect is at least partially mediated through the blockade of these channels.

Deactivation of AKT and ERK Pathways in Glioma Stem Cells

In addition to its effects on STAT3, this compound has been shown to deactivate the AKT and ERK signaling pathways, particularly in glioma stem cells (GSCs). These pathways are crucial for cell survival and proliferation. Their inhibition by this compound likely contributes to its potent effects against the GSC population, which is a key driver of tumor recurrence.

Preclinical Evidence of Anti-Tumor Activity

The anti-cancer effects of this compound in glioblastoma have been investigated in a range of in vitro and in vivo models.

In Vitro Studies

This compound has been shown to inhibit the proliferation, migration, and invasion of both established glioblastoma cell lines and patient-derived glioma stem cells in a dose-dependent manner. Furthermore, it has demonstrated efficacy against temozolomide-resistant glioblastoma cells. In addition to inhibiting cell growth, this compound also induces apoptosis and G1 cell cycle arrest. Notably, this compound also suppresses sphere formation and self-renewal ability in glioma stem cells.

| Cell Lines Tested | Effects Observed | Citations |

| Glioma Stem Cells (GSCs): KGS01, KGS10, KGS15 | Inhibition of proliferation, migration, invasion, and sphere formation; Dephosphorylation of STAT3; Deactivation of AKT and ERK; Induction of apoptosis and G1 arrest. | ,,,, |

| GBM Cell Lines: A172, SNB19, T98, U87, U251, GB-1 | Inhibition of proliferation, migration, and invasion; Dephosphorylation of STAT3; Induction of apoptosis. | ,,,, |

| Temozolomide-Resistant Lines: T98G, GB-1 | Inhibition of proliferation. | , |

In Vivo Studies

In vivo experiments using mouse brain tumor models have corroborated the in vitro findings. Treatment with this compound resulted in significant tumor suppression and a prolongation of overall survival. These findings underscore the potential of this compound as a therapeutic agent for glioblastoma.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature on this compound's effects on glioblastoma.

Cell Culture

Human patient-derived glioma stem cell lines (e.g., KGS01, KGS10, KGS15) and established glioblastoma cell lines (e.g., A172, SNB19, T98, U87, U251) are cultured in appropriate media and conditions.

Proliferation Assay

Cells are seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability is assessed at different time points (e.g., 48 hours) using assays such as the WST-8 assay.

Migration and Invasion Assays

-

Migration (Wound Healing) Assay: A scratch is made in a confluent cell monolayer, and the cells are treated with this compound. The closure of the scratch is monitored over time (e.g., 0, 6, and 24 hours) to assess cell migration.

-

Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert, with chemoattractant in the lower chamber. After treatment with this compound, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.

Sphere-Forming Assay

Glioma stem cells are plated at a low density in serum-free media supplemented with growth factors. The cells are treated with this compound, and the number and size of the resulting neurospheres are quantified after a set period.

Western Blotting

Cells are treated with this compound for various times and at different concentrations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., total STAT3, phospho-STAT3, total AKT, phospho-AKT, total ERK, phospho-ERK) and appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay: The induction of apoptosis is evaluated using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, or by immunofluorescence for cleaved caspase-3.

-

Cell Cycle Analysis: Cells are treated with this compound, fixed, and stained with a DNA-intercalating dye (e.g., PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Mouse Brain Tumor Model

Glioblastoma cells are intracranially implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor growth is monitored by bioluminescence imaging or magnetic resonance imaging (MRI), and survival is recorded.

Conclusion and Future Directions

The existing preclinical data strongly suggest that this compound has significant anti-tumor effects against glioblastoma, including the critical glioma stem cell population. Its ability to penetrate the blood-brain barrier, a major hurdle for many potential GBM drugs, and its established safety profile in humans make it an attractive candidate for repositioning. The mechanism of action, involving the inhibition of the STAT3, AKT, and ERK pathways, targets key nodes in glioblastoma tumorigenesis.

Further research is warranted to fully elucidate the molecular mechanisms of this compound in glioblastoma and to optimize its therapeutic potential. This includes determining optimal dosing strategies and exploring combination therapies with the standard of care, such as temozolomide and radiation. The combination of this compound and temozolomide has already shown promise in being more effective than single treatments in some contexts. Clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients with glioblastoma.

References

- 1. academic.oup.com [academic.oup.com]

- 2. STEM-17. IDENTIFICATION OF this compound, A PROPHYLACTIC DRUG FOR MIGRAINES, AS A POTENTIAL ANTI-GLIOBLASTOMA DRUG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EXTH-65. IDENTIFICATION OF this compound AS A POTENTIAL ANTI-GLIOBLASTOMA DRUG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Lomerizine Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Lomerizine, a calcium channel blocker investigated for various neurological and vascular conditions. The following sections detail quantitative pharmacokinetic parameters, experimental methodologies, and visual representations of study workflows to support further research and development efforts.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical models. These data are crucial for inter-species scaling and prediction of human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral (p.o.) Dose | Intravenous (i.v.) Dose | Intraduodenal Dose | Value | Animal Model | Reference |

| Cmax (Brain) | 2 mg/kg | - | - | ~0.43 µM | Not Specified | [1] |

| Plasma Concentration | 5 mg/kg | - | - | Similar to human therapeutic dose | Anesthetized Rats | [2] |

| Efficacy Dose (Neuroprotection) | - | 0.1 and 1 mg/kg | - | Dose-dependent reduction in retinal damage | Wistar Albino Rats | [3] |

| Efficacy Dose (Cerebral Blood Flow) | 1.25-10 mg/kg | - | - | Dose-dependent increase | Anesthetized Rats | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral (p.o.) Dose | Value | Animal Model | Reference |

| Estimated Cmax (Brain) | 30 mg/kg | ~6.5 µM | C57BL/6J Mice | [1] |

| Efficacy (Anti-tumor) | Not Specified | - | Mouse brain tumor model |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intraduodenal Dose | Value | Animal Model | Reference |

| Efficacy (Vertebral Blood Flow) | 2.5 and 5 mg/kg | Dose-dependent increase | Anesthetized Beagle Dogs |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for future studies.

Quantification of this compound in Plasma (LC-MS/MS)

A rapid, sensitive, and selective high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method has been developed for the determination of this compound in plasma.

-

Sample Preparation: Protein precipitation is used to extract this compound from plasma samples.

-

Chromatography: Separation is achieved on an Agela Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 μm) with a mobile phase of methanol-2mM ammonium acetate-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.35 mL/min. The total run time is 4.0 minutes, with this compound eluting at 1.9 minutes.

-

Mass Spectrometry: Detection is performed on a triple quadrupole tandem mass spectrometer in multiple reaction-monitoring (MRM) mode. The transition monitored for this compound is m/z 469.2→181.0.

-

Quantification: The method is linear over a range of 0.1-25 ng/mL with a lower limit of quantitation (LLOQ) of 0.1 ng/mL.

In Vivo Efficacy Study in Rats (Cerebral Blood Flow)

This protocol was designed to evaluate the effect of this compound on cerebral cortical blood flow.

-

Animal Model: Anesthetized rats.

-

Dosing: this compound was administered orally at doses of 1.25, 2.5, 5, and 10 mg/kg.

-

Measurement: Cerebral blood flow was monitored using laser Doppler flowmetry.

-

Blood Sampling: Plasma concentrations of this compound were determined at 30 and 60 minutes post-administration.

In Vivo Neuroprotection Study in Mice

This study investigated the neuroprotective effects of this compound against retinal damage.

-

Animal Model: Male adult C57BL/6J mice.

-

Induction of Damage: N-methyl-d-aspartate (NMDA) was injected into the vitreous body of one eye.

-

Dosing: this compound was administered orally at a dose of 30 mg/kg daily for 90 days, starting immediately after the NMDA injection.

-

Outcome Measures: Histochemistry and immunohistochemistry were used to assess the retina, dorsal lateral geniculate nucleus (dLGN), and superior colliculus (SC).

Visualizations

The following diagrams illustrate key experimental workflows described in this guide.

References

- 1. This compound, a Ca2+ Channel Blocker, Protects against Neuronal Degeneration within the Visual Center of the Brain after Retinal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective effects of this compound, a novel diphenylmethylpiperazine Ca2+ channel blocker, on cerebral blood flow in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Ca2+ channel blocker, reduces glutamate-induced neurotoxicity and ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

Lomerizine's Role in the Inhibition of Cortical Spreading Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortical Spreading Depression (CSD) is a self-propagating wave of near-complete neuronal and glial depolarization, implicated as the underlying neurophysiological correlate of migraine aura and a key mechanism in secondary brain injury following stroke and trauma. This technical guide provides an in-depth examination of the role of Lomerizine, a diphenylmethylpiperazine calcium channel blocker, in the inhibition of CSD. We consolidate findings from preclinical and clinical studies, detailing this compound's mechanism of action, presenting quantitative efficacy data in structured tables, outlining key experimental protocols, and visualizing the core signaling pathways and experimental workflows. The evidence collectively substantiates this compound's efficacy in suppressing CSD, primarily through the blockade of voltage-gated calcium channels and the enhancement of cerebral blood flow, providing a strong rationale for its use in migraine prophylaxis.

Introduction: Cortical Spreading Depression (CSD)

Cortical Spreading Depression, or Spreading Depolarization, is characterized by a transient, near-total breakdown of transmembrane ion gradients in a localized area of the cerebral cortex. This event propagates across the gray matter at a slow velocity of approximately 1.5–9.5 mm/min.[1] The hallmark of a CSD wave is a massive efflux of potassium ions (K+) and the excitatory neurotransmitter glutamate from neurons and glia into the extracellular space, coupled with an influx of sodium (Na+) and calcium (Ca2+) ions.[2][3][4] This profound depolarization is followed by a prolonged period of suppressed neuronal activity.

CSD is not merely an electrophysiological curiosity; it is a critical pathophysiological process in several neurological disorders.[5] It is widely accepted as the phenomenon underlying the visual and sensory disturbances of migraine aura. Furthermore, in the metabolically compromised brain tissue following ischemic stroke, subarachnoid hemorrhage, or traumatic brain injury, waves of CSD can exacerbate neuronal damage by creating a severe mismatch between energy supply and demand.

This compound: A Profile

This compound is a diphenylmethylpiperazine derivative that functions as a voltage-gated calcium channel antagonist. Its primary mechanism involves the blockade of both L-type and T-type calcium channels, with a relatively selective action on the central nervous system. This pharmacological profile minimizes systemic cardiovascular effects, such as hypotension, which are common with other calcium channel blockers. Clinically, this compound is approved and used for the prophylactic treatment of migraine in Japan.

Core Mechanism of CSD Inhibition

This compound's inhibitory effect on CSD is rooted in its ability to modulate the fundamental ionic shifts that define the CSD phenomenon.

-

Blockade of Calcium Influx: The massive influx of extracellular Ca2+ into neurons is a critical step in the initiation and propagation of the CSD wave. This compound directly counteracts this by blocking voltage-gated Ca2+ channels. By preventing this excessive Ca2+ entry, this compound helps maintain neuronal membrane potential and ionic homeostasis, thereby increasing the threshold for CSD initiation.

-

Enhancement of Cerebral Blood Flow (CBF): A typical CSD event is followed by a period of sustained cortical hypoperfusion (oligemia), which can last for over an hour. This compound has been shown to dose-dependently increase baseline CBF and, crucially, to inhibit the post-CSD hypoperfusion. This vascular effect likely improves the metabolic state of the tissue, enhancing its resilience to depolarizing insults.

The combination of these neuronal and vascular effects forms a dual-pronged mechanism, making this compound a potent inhibitor of CSD.

References

- 1. Cortical spreading depression - Wikipedia [en.wikipedia.org]

- 2. Cortical Spreading Depression Rodent Model of Migraine Aura - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Cortical spreading depression as a target for anti-migraine agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical relevance of cortical spreading depression in neurological disorders: migraine, malignant stroke, subarachnoid and intracranial hemorrhage, and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Lomerizine's Vascular Selectivity: A Technical Guide to its Preferential Action on Cerebral Arteries

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomerizine, a diphenylpiperazine derivative, is a calcium channel blocker clinically utilized for the prophylaxis of migraine. A key characteristic of this compound is its notable selectivity for cerebral arteries over peripheral arteries, which minimizes systemic cardiovascular side effects such as hypotension. This technical guide provides an in-depth analysis of the experimental evidence and mechanistic underpinnings of this cerebrovascular selectivity. We will explore the quantitative data from in vitro studies, detail the experimental protocols used to ascertain this selectivity, and visualize the key signaling pathways involved.

Introduction

This compound exerts its therapeutic effects primarily through the blockade of voltage-gated calcium channels, specifically targeting both L-type and T-type channels[1][2][3]. The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction in arterial walls. By inhibiting this influx, this compound promotes vasodilation[4]. The clinical utility of this compound in migraine treatment is attributed to its ability to increase cerebral blood flow without significantly impacting systemic blood pressure, a property stemming from its preferential action on the cerebral vasculature[1]. This guide will dissect the evidence supporting this selectivity.

Quantitative Analysis of this compound's Vascular Selectivity

The preferential action of this compound on cerebral arteries has been quantified in vitro by comparing its inhibitory effects on contractions in isolated cerebral and peripheral arteries. A key method to determine the potency of a competitive antagonist like this compound is the determination of its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Studies on isolated rabbit arteries have provided direct quantitative evidence for this compound's cerebrovascular selectivity. The pA2 value for this compound in antagonizing high potassium (K+)-induced contractions is significantly higher in the basilar artery (a cerebral artery) compared to the femoral artery (a peripheral artery).

| Artery Type | Agonist | This compound Potency (pA2) | Reference Artery | Potency Ratio (Cerebral/Peripheral) |

| Rabbit Basilar Artery | High K+ | 8.16 | Rabbit Femoral Artery | 9.1 |

| Rabbit Femoral Artery | High K+ | 7.21 | - | - |

This table summarizes the antagonist potency of this compound against high K+-induced contractions in a cerebral (basilar) versus a peripheral (femoral) artery. The approximately 9-fold higher potency in the basilar artery underscores its cerebral selectivity.

Mechanisms of Cerebrovascular Selectivity

The preferential effect of this compound on cerebral arteries can be attributed to several factors, including differences in the expression and properties of its molecular targets in different vascular beds.

Differential Expression and Properties of Voltage-Gated Calcium Channels

Vascular smooth muscle cells (VSMCs) in cerebral and peripheral arteries exhibit heterogeneity in their expression of voltage-gated calcium channel subtypes. While L-type (Cav1.2) channels are predominant in mediating vasoconstriction in most arteries, the contribution of T-type (Cav3.x) channels can vary between vascular beds. Evidence suggests that cerebral arteries have a greater dependence on extracellular Ca2+ influx for contraction compared to some peripheral arteries. This compound's ability to block both L- and T-type calcium channels may contribute to its enhanced efficacy in the cerebral circulation, where both channel types play a significant role in regulating vascular tone.

Contribution of 5-HT2A Receptor Antagonism

In addition to its calcium channel blocking activity, this compound has been shown to possess antagonistic properties at serotonin 5-HT2A receptors. Serotonin is a potent vasoconstrictor in cerebral arteries, and its effects are partly mediated through 5-HT2A receptors coupled to the Gq/11 signaling pathway, leading to intracellular calcium release and sensitization of the contractile machinery. The inhibitory effect of this compound on 5-HT-induced contractions in the basilar artery is more potent than that of nifedipine, a selective L-type calcium channel blocker, suggesting an additional mechanism beyond L-type channel blockade. This dual action of this compound—blocking both voltage-gated calcium influx and 5-HT2A receptor-mediated vasoconstriction—likely contributes to its pronounced effect in the cerebral vasculature, where serotonergic tone can be significant.

Experimental Protocols

The cerebrovascular selectivity of this compound has been established through rigorous in vitro pharmacological studies. The following sections detail the typical experimental protocols employed.

Isometric Tension Recording in Isolated Arterial Rings

This is a classic pharmacological method to assess the contractile and relaxant properties of isolated blood vessels.

Objective: To measure the isometric tension developed by rings of cerebral and peripheral arteries in response to contractile agents and to quantify the inhibitory effect of this compound.

Detailed Methodology:

-

Tissue Preparation:

-

Male Japanese White rabbits are euthanized.

-

The basilar artery and femoral arteries are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 10.0).

-

Connective tissue is carefully removed, and the arteries are cut into rings of approximately 2 mm in length.

-

-

Mounting of Arterial Rings:

-

The arterial rings are suspended between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5 g for the basilar artery and 2.0 g for the femoral artery. During this period, the bathing solution is changed every 15-20 minutes.

-

The viability of the arterial rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). A robust and reproducible contraction confirms the viability of the smooth muscle.

-

-

Experimental Procedure:

-

Cumulative Concentration-Response Curves to KCl: After washing out the initial KCl solution and allowing the tension to return to baseline, cumulative concentration-response curves to KCl are generated by adding increasing concentrations of KCl to the organ bath.

-

Antagonist Incubation: To determine the pA2 value of this compound, the arterial rings are incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes) before generating a second cumulative concentration-response curve to KCl. This is repeated for several concentrations of this compound.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

-

Experimental Workflow for Isometric Tension Recording

Workflow for determining this compound's pA2 value.

Signaling Pathways

The cerebrovascular selectivity of this compound can be understood by examining the signaling pathways it modulates in vascular smooth muscle cells.

Blockade of Voltage-Gated Calcium Channels

Depolarization of the vascular smooth muscle cell membrane, for instance by high extracellular K+, opens voltage-gated L-type and T-type calcium channels. The subsequent influx of Ca2+ leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain (MLC). Phosphorylated MLC interacts with actin, leading to cross-bridge cycling and smooth muscle contraction. This compound directly blocks these calcium channels, thereby inhibiting the initial trigger for this contractile cascade.

Signaling Pathway of Vasoconstriction and this compound's Action

This compound inhibits Ca2+ influx, preventing contraction.

Antagonism of 5-HT2A Receptor Signaling

The binding of serotonin to the 5-HT2A receptor, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored Ca2+. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC can contribute to the sensitization of the contractile apparatus to Ca2+, for example, by inhibiting myosin light chain phosphatase (MLCP). This compound's antagonism at the 5-HT2A receptor blocks this entire cascade, providing an additional mechanism for vasodilation in arteries with significant serotonergic tone.

5-HT2A Receptor Signaling and this compound's Antagonism

This compound blocks 5-HT2A receptor-mediated signaling.

Conclusion